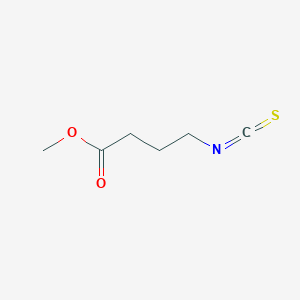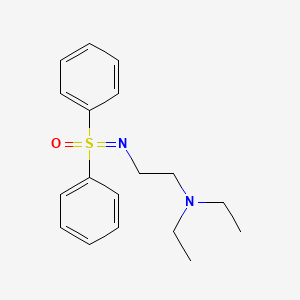
N-(1-Naphthyl)-N-Phenylacrylamid
Übersicht
Beschreibung
N-(1-Naphthyl)-N-phenylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthyl group and a phenyl group attached to the nitrogen atom of the acrylamide moiety
Wissenschaftliche Forschungsanwendungen
N-(1-Naphthyl)-N-phenylacrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of N-(1-Naphthyl)-N-phenylacrylamide is the auxin pathway in plants . This pathway plays essential roles in modulating plant growth and development by regulating cell expansion, division, and differentiation . The compound interferes with the auxin pathway, affecting multiple growth and patterning processes in plants .
Mode of Action
N-(1-Naphthyl)-N-phenylacrylamide interacts with its targets by inhibiting the PIN-FORMED (PIN) transporters , which are responsible for the directional intercellular transport of auxin, also known as polar auxin transport (PAT) . This inhibition disrupts the spatial-temporarily dynamic auxin maxima and minima, which are crucial for developmental programming .
Biochemical Pathways
The affected biochemical pathway is the auxin transport pathway . The compound’s action on this pathway impacts various developmental processes, including shoot branching and floral development . By inhibiting auxin transport, the compound can lead to the outgrowth of axillary buds into branches .
Result of Action
The molecular and cellular effects of N-(1-Naphthyl)-N-phenylacrylamide’s action include the disruption of auxin transport, leading to changes in plant growth and development . For example, the inhibition of auxin transport can lead to the outgrowth of axillary buds into branches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1-Naphthyl)-N-phenylacrylamide can be synthesized through a reaction between 1-naphthylamine and phenylacryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(1-Naphthyl)-N-phenylacrylamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Industrial production may also involve the use of automated systems for mixing, heating, and purification to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Naphthyl)-N-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the naphthyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Naphthyl)ethylenediamine
- Naphthylphthalamic acid
- 1-Naphthol
Uniqueness
N-(1-Naphthyl)-N-phenylacrylamide is unique due to its specific combination of naphthyl and phenyl groups attached to the acrylamide moiety This structure provides distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-2-19(21)20(16-11-4-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h2-14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYATMUFGQSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393837 | |
| Record name | N-(Naphthalen-1-yl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78820-11-8 | |
| Record name | N-(Naphthalen-1-yl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Chlorobenzo[D]thiazol-2-ylthio)propanamide](/img/structure/B1622903.png)


![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B1622908.png)










